Pranoprofen, chemically named 2-(5H-[1]benzopyrano[2,3-b]pyridin-7-yl)propionic acid, is a non-steroidal anti-inflammatory drug (NSAID) primarily utilized in scientific research for its anti-inflammatory and analgesic properties. [, ] It belongs to the 2-arylpropionic acid derivative class of NSAIDs. [, ] Pranoprofen is often employed in animal models to investigate inflammatory processes and evaluate the efficacy of novel anti-inflammatory treatments. [, , , ]
Pranoprofen is classified under the category of non-steroidal anti-inflammatory drugs. It is synthesized from various chemical precursors and has been the subject of numerous studies aimed at improving its efficacy and delivery methods. The compound can be sourced through chemical synthesis as well as from pharmaceutical formulations designed for specific therapeutic applications.
The synthesis of pranoprofen involves several steps that can include various chemical reactions. One notable method utilizes a combination of hydrolysis, acylation, and rearrangement reactions starting from commercially available precursors such as 2-chlorine apellagrin and phenol. The process typically proceeds through the following steps:
Pranoprofen's molecular formula is CHO, indicating it contains 15 carbon atoms, 14 hydrogen atoms, and three oxygen atoms. The compound features a unique structure characterized by a propionic acid moiety attached to an aromatic ring system, which contributes to its pharmacological activity.
Pranoprofen undergoes various chemical reactions during its synthesis and application:
The mechanism by which pranoprofen exerts its anti-inflammatory effects primarily involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to:
The pharmacodynamic profile suggests that pranoprofen may also have effects on other inflammatory pathways, although its primary action remains centered on prostaglandin inhibition.
Pranoprofen has several applications in both clinical settings and research:
Chemical Attributes and Pharmacological Class:Pranoprofen (C₁₅H₁₃NO₃) is a chiral 2-arylpropionic acid derivative classified as a nonselective nonsteroidal anti-inflammatory drug (NSAID) [1] . It shares the core scaffold of "profen" NSAIDs, characterized by a propionic acid moiety attached to a polycyclic aromatic system—specifically, a benzopyranopyridine structure [10]. This molecular configuration enables reversible inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoforms, thereby blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins [2] [10].
Table 1: Key Chemical and Pharmacological Features of Pranoprofen
Property | Characteristic |
---|---|
Molecular Formula | C₁₅H₁₃NO₃ |
CAS Registry Number | 52549-17-4 |
Drug Class | NSAID / Profen derivative |
Primary Targets | COX-1 and COX-2 enzymes |
Chiral Centers | α-carbon of propionic acid (racemic mixture) |
Aqueous Solubility | Low (requires formulation optimization) |
Mechanism of Action and Therapeutic Applications:Pranoprofen’s anti-inflammatory efficacy stems from dual pathways:
Its therapeutic significance is particularly pronounced in ophthalmology:
Table 2: Therapeutic Applications of Pranoprofen Formulations
Application Site | Conditions Targeted | Delivery System |
---|---|---|
Ocular Surface | Post-cataract inflammation, keratitis, uveitis | 0.1% eye drops, NLCs |
Posterior Eye Segment | Age-related macular degeneration, chorioretinopathy | Advanced NLCs |
Musculoskeletal | Osteoarthritis, rheumatoid arthritis | Topical gels (under research) |
Other Mucosal Tissues | Buccal, nasal, vaginal inflammation | Nanostructured lipid carriers |
Discovery and Early Development:Pranoprofen emerged during the "profen expansion" era of NSAID development:
Formulation Innovations:Overcoming pranoprofen’s biopharmaceutical limitations—short half-life, photodegradation, and low solubility—drove nanotechnology advancements:
Table 3: Historical Timeline of Pranoprofen Development
Year | Milestone | Region/Organization |
---|---|---|
1981 | First approval (systemic use) | Japan (Mitsubishi Tanabe) |
1988 | Indications expanded to pain, fever, inflammation | Japan |
1998 | Ocular formulation approved | South Korea |
1999 | Eye drops commercialized | China FDA |
2020s | NLCs for mucosal delivery | Research phase (academic labs) |
Evolution of Therapeutic Targets:While initially leveraged solely for COX inhibition, pranoprofen’s mechanism has been redefined through contemporary research:
This historical trajectory underscores pranoprofen’s transition from a systemic NSAID to a targeted, nanotechnology-enhanced therapeutic with novel mechanisms beyond prostaglandin synthesis.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7